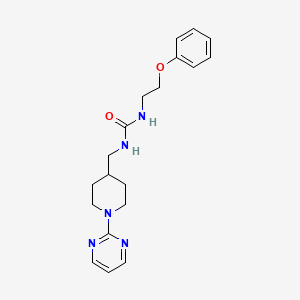
1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been extensively studied in scientific research. The compound is known for its unique properties and has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, due to its structural complexity, may be involved in studies related to the synthesis of pyrimidine derivatives, which are known for their wide range of biological activities. For instance, the reaction of formamidine with certain diones can lead to the formation of pyrimidinones, suggesting a method for the synthesis of complex pyrimidine derivatives that could include structures similar to 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (Demerac et al., 1972).
Biochemical Evaluation and Enzyme Inhibition
Compounds structurally related to 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea have been synthesized and assessed for their biochemical activities, such as antiacetylcholinesterase activity. These studies aim to optimize the pharmacophoric elements and assess the potential of such compounds in therapeutic applications, highlighting the importance of the urea and pyrimidinyl moieties in enzyme inhibition (Vidaluc et al., 1995).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of N-substituted pyrimidine derivatives, potentially including structures akin to 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, have revealed moderate antimicrobial activity in some cases. This suggests that modifications on the pyrimidine core can influence biological activity, providing a basis for the development of novel antimicrobial agents (Reddy et al., 2003).
Supramolecular Chemistry and Tautomerism
The structural features of pyrimidine derivatives, similar to 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, allow for the study of conformational equilibria and tautomerism within supramolecular complexes. These studies can shed light on the kinetic trapping effects and the potential for molecular sensing applications based on the controlled tautomerism of pyrimidine derivatives (Kwiatkowski et al., 2019).
Pharmacokinetic Profiling
The pharmacokinetic properties of compounds structurally related to 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, such as absorption, metabolism, and excretion, are crucial for understanding their therapeutic potential and safety profile. Studies on similar compounds can provide insights into the metabolic pathways and the role of specific moieties in pharmacokinetics, aiding in the design of compounds with favorable properties (Sharma et al., 2012).
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19(22-11-14-26-17-5-2-1-3-6-17)23-15-16-7-12-24(13-8-16)18-20-9-4-10-21-18/h1-6,9-10,16H,7-8,11-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWREHYRZWXWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

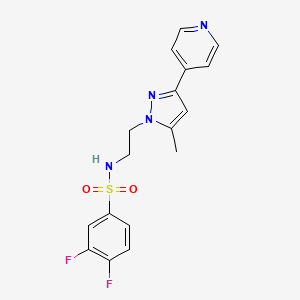
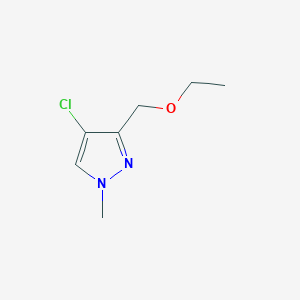
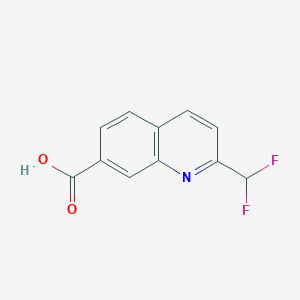
![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)
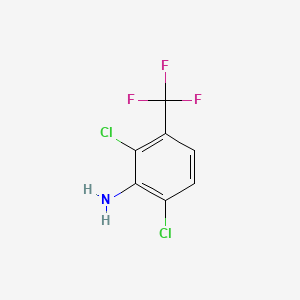
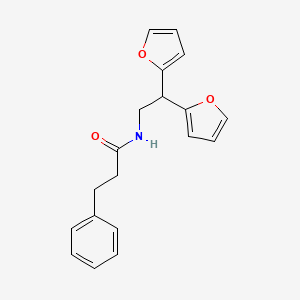
![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)
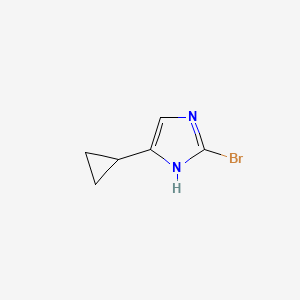
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
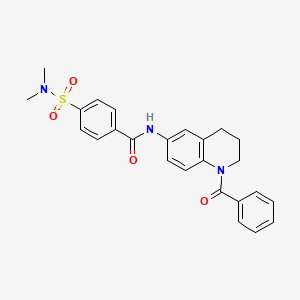
![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)
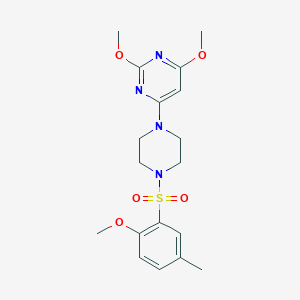
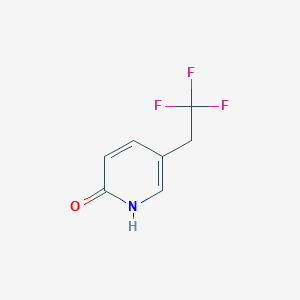
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2452523.png)